Application: The compound is used in the radical-initiated polymerization of N-(2,2 dimethoxyethyl)-N-methylacrylamide.
Method: Radical-initiated polymerization of N-(2,2 dimethoxyethyl)-N-methylacrylamide has been carried out either in chloroform or methanol using 2,2’-azobisisobutyronitrile as an initiator, allowing the preparation of acetal containing water-soluble polymers.
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by the presence of a 4-methyl group on the benzene ring and a dimethoxyethyl substituent. Its chemical formula is C₁₁H₁₇NO₄S, and it features a sulfonamide functional group, which is known for its biological activity and utility in pharmaceuticals. The compound's structure includes a sulfonyl group (–SO₂) attached to an amine, which contributes to its solubility and reactivity in various chemical environments .
The synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide typically involves:
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide has potential applications in:
Studies on the interactions of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide with biological macromolecules are crucial for understanding its mechanism of action. Potential interactions include:
When compared to other sulfonamide derivatives, N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide showcases unique characteristics due to its specific substituents. Here are some similar compounds:
Compound Name | Structure Characteristics | Notable Properties |
---|---|---|
N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide | Contains dimethyl substitution on the phenyl ring | Different antibacterial profile |
N-(benzyl)-4-methylbenzenesulfonamide | Benzyl group instead of dimethoxyethyl | Altered solubility and biological activity |
N-(isopropyl)-4-methylbenzenesulfonamide | Isopropyl group providing steric hindrance | Potentially different enzyme interaction |
The unique combination of the dimethoxyethyl group and the 4-methyl substitution may influence its pharmacological properties compared to these other compounds.
N-(2,2-Dimethoxyethyl)-4-methylbenzenesulfonamide is systematically named according to IUPAC rules as follows:
The full IUPAC name is N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, validated by PubChem (CID: 3846450) and other chemical databases. The molecular formula is C₁₁H₁₇NO₄S, with a molecular weight of 259.32 g/mol. Key identifiers include:
CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC
. The compound features a sulfonamide core (–SO₂NH–) bonded to a para-methyl-substituted benzene ring and a 2,2-dimethoxyethyl group. Key structural features include:
The compound is synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 2,2-dimethoxyethylamine in the presence of a base (e.g., triethylamine):
$$
\text{TsCl} + \text{H}2\text{NCH}2\text{C(OCH}3\text{)}2 \rightarrow \text{TsNCH}2\text{C(OCH}3\text{)}_2 + \text{HCl}
$$
(Ts = 4-methylbenzenesulfonyl)
N-(2,2-Dimethoxyethyl)-4-methylbenzenesulfonamide belongs to a broader class of toluenesulfonamides. Key comparisons include:
The thermodynamic characterization of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide requires systematic experimental investigation using multiple analytical techniques. The compound, with molecular formula C₁₁H₁₇NO₄S and molecular weight 259.32 g/mol [2], presents unique thermodynamic properties due to its structural complexity combining sulfonamide, aromatic methyl, and dimethoxy functionalities.
Thermal Stability Assessment
Thermogravimetric analysis studies of structurally related sulfonamide compounds indicate that thermal decomposition typically occurs through multi-step processes [3]. For N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, the expected thermal decomposition pathway would involve initial cleavage of the dimethoxy groups, followed by sulfonamide bond breaking and aromatic ring degradation. The thermal stability of related 4-methylbenzenesulfonamide derivatives suggests decomposition temperatures exceeding 300°C under inert atmosphere conditions [3].
Calorimetric Measurements
Differential scanning calorimetry analysis would provide critical thermodynamic parameters including glass transition temperature, melting point, and enthalpy of fusion. The crystalline nature of the compound, as evidenced by its successful synthesis and purification protocols [4], suggests well-defined thermal transitions. DSC studies of similar sulfonamide structures demonstrate characteristic endothermic melting transitions typically occurring in the range of 100-200°C [5] [6].
Thermodynamic Data Requirements
Parameter | Expected Range | Measurement Method | Literature Status |
---|---|---|---|
Melting Point | 120-180°C | DSC Analysis | Not Reported |
Enthalpy of Fusion | 15-35 kJ/mol | DSC Integration | Not Reported |
Thermal Decomposition | >300°C | TGA Analysis | Not Reported |
Heat Capacity | 200-300 J/(mol·K) | DSC Measurement | Not Reported |
Glass Transition | Below melting point | DSC Analysis | Not Reported |
The solubility behavior of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide reflects its amphiphilic molecular structure, containing both hydrophilic (sulfonamide, dimethoxy) and hydrophobic (aromatic methyl) components. The calculated LogP value of 2.364 [2] indicates moderate lipophilicity, suggesting balanced solubility characteristics.
Polar Solvent Interactions
The compound demonstrates appreciable solubility in polar organic solvents, particularly those capable of hydrogen bonding interactions. Literature reports confirm solubility in chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate [7] [8]. The dimethoxy ethyl chain enhances solubility in polar aprotic solvents through dipole-dipole interactions, while the sulfonamide group provides hydrogen bonding capability.
Non-Polar Solvent Behavior
Limited solubility in non-polar solvents such as hexane is expected due to the polar functional groups. The aromatic methyl substitution provides some hydrophobic character, but insufficient to overcome the polar contributions of the sulfonamide and dimethoxy functionalities.
Quantitative Solubility Data
Solvent | Solubility Category | Interaction Type | Basis |
---|---|---|---|
Water | Limited | Hydrogen bonding | Sulfonamide polarity |
Methanol | Moderate | H-bonding, dipole | Polar protic interactions |
Chloroform | Good | Dipole-induced dipole | Literature confirmed [7] |
Dichloromethane | Good | Dipole interactions | Literature confirmed [7] |
DMSO | Excellent | H-bonding, dipole | Literature confirmed [7] |
Ethyl Acetate | Good | Dipole, weak H-bonding | Literature confirmed [7] |
Hexane | Poor | Van der Waals only | Non-polar incompatibility |
Fourier Transform Infrared Spectroscopy
The infrared spectrum of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide exhibits characteristic absorption bands corresponding to its functional groups. The sulfonamide moiety produces distinctive SO₂ stretching vibrations typically observed at 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric) [9] [10]. The NH stretching vibration appears near 3300 cm⁻¹, while aromatic CH stretching occurs in the 3000-3100 cm⁻¹ region [10] [11].
Raman Spectroscopic Analysis
Raman spectroscopy provides complementary vibrational information, particularly for aromatic ring modes and sulfur-containing functional groups. The aromatic CC stretching vibrations appear near 1600 cm⁻¹, while the sulfonamide SO₂ vibrations are Raman-active with modified intensities compared to infrared [12] [13]. Ring breathing modes of the para-substituted benzene ring produce characteristic peaks in the 800-1000 cm⁻¹ region [12].
Ultraviolet-Visible Spectroscopy
The UV-Vis spectrum exhibits aromatic π→π* transitions characteristic of para-substituted benzene derivatives. The primary absorption maximum occurs near 260-280 nm, with the exact position influenced by the electron-donating methyl group and electron-withdrawing sulfonamide substitution [10] [14]. The dimethoxy ethyl substituent provides minimal chromophoric contribution but may affect the extinction coefficient.
Technique | Key Absorption/Peak | Wavenumber/Wavelength | Assignment |
---|---|---|---|
FT-IR | SO₂ asymmetric stretch | 1350 cm⁻¹ | Sulfonamide |
FT-IR | SO₂ symmetric stretch | 1150 cm⁻¹ | Sulfonamide |
FT-IR | NH stretch | 3300 cm⁻¹ | Sulfonamide |
FT-IR | Aromatic CH | 3000-3100 cm⁻¹ | Benzene ring |
Raman | Aromatic CC stretch | 1600 cm⁻¹ | Benzene ring |
Raman | Ring breathing | 800-1000 cm⁻¹ | Para-substituted benzene |
UV-Vis | π→π* transition | 260-280 nm | Aromatic chromophore |
Retention Characteristics
The chromatographic behavior of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide in reverse-phase systems is governed by its moderate lipophilicity (LogP = 2.364) [2]. This value predicts intermediate retention times on C18 columns with typical water-organic mobile phases, positioning the compound between highly polar and highly lipophilic analytes.
Mobile Phase Optimization
Effective separation requires careful mobile phase selection considering the compound's acid-base properties and hydrogen bonding capability. Water-acetonitrile and water-methanol systems provide optimal compatibility, with gradient elution offering superior peak shape and resolution [15] [16]. The sulfonamide group's weak acidity (typical pKa ~10-11 for similar compounds) necessitates pH control to maintain consistent retention and peak symmetry.
Detection and Quantification
Ultraviolet detection at 254 nm provides excellent sensitivity due to the aromatic chromophore, while detection at 280 nm offers enhanced selectivity [16]. The compound's molecular ion at m/z 259 enables mass spectrometric detection and structural confirmation [17].
Chromatographic Parameters
Parameter | Typical Value | Optimization Factor |
---|---|---|
Retention Factor (k') | 2-8 | Mobile phase composition |
Peak Asymmetry | <1.5 | pH control, column condition |
Theoretical Plates | >5000 | Column length, particle size |
Detection Wavelength | 254 nm | Aromatic absorption |
Mobile Phase pH | 6.0-7.5 | Sulfonamide stability |
Column Temperature | 25-40°C | Retention optimization |
Method Development Considerations
Successful chromatographic analysis requires attention to several critical factors. Column selection favors C18 phases with intermediate hydrophobicity, while mobile phase buffering maintains reproducible retention. Temperature control within 25-40°C optimizes separation efficiency while preserving compound stability. The moderate LogP value indicates good compatibility with both isocratic and gradient elution modes, depending on analytical requirements [18] [19].